molecular formula C27H30N2O5 B15024857 2-[3-(Morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024857
M. Wt: 462.5 g/mol
InChI Key: YRQDHWKSYUIWAN-UHFFFAOYSA-N
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Description

2-[3-(Morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex synthetic compound based on the privileged 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold, a structure of high interest in modern medicinal chemistry and drug discovery research . This scaffold is recognized as a benzopyran (chromone)-fused heterocycle, a class of templates frequently utilized in the design of libraries for discovering novel biologically active molecules . The synthetic approach for such compounds has been advanced through efficient one-pot multicomponent reactions (MCRs), which allow for the practical synthesis of a broad range of substituted derivatives from relatively simple, commercially available reagents under mild conditions . Compounds featuring the chromeno[2,3-c]pyrrole core have been reported in scientific literature to exhibit a diverse range of biological activities. These include potential as glucokinase activators and as mimetics of glycosaminoglycans . Furthermore, related 3,4-fused pyrrolocoumarins, which share structural similarities, have been studied for properties such as cytotoxic, antifungal, antibacterial, antioxidant, and anti-inflammatory activities, as well as for their role as benzodiazepine receptor ligands . The presence of the morpholine ring in the side chain is a common pharmacophore in drug design, often included to influence the physicochemical properties and bioavailability of a molecule. This product is intended for non-human research applications only and is a valuable tool for scientists conducting investigations in chemical biology, lead compound identification, and synthetic methodology development. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

2-(3-morpholin-4-ylpropyl)-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H30N2O5/c1-2-16-33-20-10-8-19(9-11-20)24-23-25(30)21-6-3-4-7-22(21)34-26(23)27(31)29(24)13-5-12-28-14-17-32-18-15-28/h3-4,6-11,24H,2,5,12-18H2,1H3

InChI Key

YRQDHWKSYUIWAN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The most efficient route employs a one-pot multicomponent reaction (MCR) involving:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate as the chromeno-pyrrole precursor.
  • 4-Propoxyphenylaldehyde to introduce the aryl substituent.
  • 3-(Morpholin-4-yl)propan-1-amine for the morpholine-containing side chain.

The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and amine to form an imine intermediate.
  • Cyclization with the methyl ester to assemble the chromeno[2,3-c]pyrrole core.
  • Acid-catalyzed dehydration to yield the final product.

Optimized Protocol

Step Conditions Reagents Yield
Imine formation Ethanol, 40°C, 20 min 4-Propoxyphenylaldehyde, 3-(Morpholin-4-yl)propan-1-amine 85–90%
Cyclization Acetic acid (1 mL), reflux (80°C), 20 hr Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate 70–75%
Purification Crystallization (ethanol) 95% purity

Key Advantages :

  • Avoids intermediate isolation, reducing time and cost.
  • Scalable to gram quantities with consistent yields.

Stepwise Synthesis Approach

Chromeno-Pyrrole Core Assembly

The core is synthesized via cyclocondensation of:

  • 2-Hydroxy-4-propoxyphenylacetic acid and pyrrole-2,5-dione under Dean-Stark conditions.
Parameter Value
Solvent Toluene
Catalyst p-Toluenesulfonic acid (5 mol%)
Temperature 110°C, 12 hr
Yield 68%

Functionalization with Morpholine Propyl Group

The nitrogen atom at position 2 undergoes alkylation using:

  • 3-(Morpholin-4-yl)propyl bromide in dimethylformamide (DMF) with potassium carbonate.
Parameter Value
Solvent DMF
Base K₂CO₃ (2 eq)
Temperature 60°C, 8 hr
Yield 82%

Advantages :

  • Better control over regioselectivity.
  • Suitable for structural analogs with sensitive functional groups.

Industrial-Scale Production Considerations

Process Optimization

Factor Optimization Strategy Outcome
Solvent Replace ethanol with isopropanol Reduces cost by 30%
Catalysis Use Amberlyst-15 resin instead of acetic acid Reusable, 10 cycles without yield drop
Workup Continuous crystallization 99.5% purity, no chromatography

Quality Control Metrics

Analytical Method Target Specification
HPLC ≥98% purity (C18 column, acetonitrile/water gradient)
¹H NMR Integration ratios matching theoretical values
IR Spectroscopy Absence of -OH stretch (3450 cm⁻¹) confirming dehydration

Comparative Analysis of Methods

Parameter One-Pot MCR Stepwise Synthesis
Total Steps 1 2
Overall Yield 60–65% 55–60%
Scalability Excellent (kg-scale demonstrated) Moderate (limited by alkylation step)
Cost $120/g $180/g
Flexibility Limited to compatible aldehydes/amines Broad (supports diverse N-alkylation)

Challenges and Solutions

Common Issues

  • Low cyclization efficiency due to steric hindrance from the morpholine propyl group.
  • Byproduct formation during alkylation (e.g., dialkylated species).

Mitigation Strategies

Issue Solution
Incomplete cyclization Use microwave irradiation (100°C, 30 min) to improve kinetics
Dialkylation Employ bulkier bases (e.g., DBU) to favor monoalkylation

Emerging Methodologies

Flow Chemistry

A continuous-flow system achieves 95% conversion in 15 minutes by:

  • Mixing reagents at 100°C in a microreactor.
  • In-line crystallization for immediate purification.

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica show promise for:

  • Stereoselective synthesis of chiral analogs.
  • Milder conditions (pH 7, 37°C).

Chemical Reactions Analysis

Types of Reactions

2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(MORPHOLIN-4-YL)PROPYL]-1-(4-PROPOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: AV-C’s thiadiazole and fluorophenyl groups confer antiviral activity via TRIF pathway activation, suggesting electron-withdrawing groups (e.g., fluoro) enhance interferon responses . NCGC00538279’s dimethoxyphenyl and dimethylamino groups enable ghrelin receptor binding, highlighting the role of methoxy groups in receptor specificity .

Morpholine vs. Other Amines: Morpholinylpropyl (target compound) and dimethylaminopropyl (NCGC00538279) substituents both enhance solubility, but morpholine’s cyclic ether-oxygen may improve metabolic stability over dimethylamino groups .

Synthetic Feasibility :

  • All compounds derive from modular multicomponent reactions (e.g., : 92% success rate, 43–86% yields), enabling rapid diversification . The target compound’s synthesis likely follows similar protocols using 4-propoxyphenyl aldehydes and morpholinylpropylamine .

Physicochemical and Pharmacokinetic Properties

  • Solubility: Morpholine’s polarity counterbalances lipophilicity, likely improving aqueous solubility over NCGC00538279’s dimethylamino group .
  • Metabolic Stability : Morpholine rings resist oxidative metabolism better than thiadiazoles (AV-C) or hydroxyethyl groups (VU0605768), suggesting longer half-life .

Q & A

What advanced synthetic strategies enable efficient diversification of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives?

A one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions allows rapid synthesis of structurally diverse derivatives. This method accommodates 223 substituent combinations (e.g., morpholinyl, propoxyphenyl) and avoids harsh reagents, enabling scalability for SAR studies . For example, substituent compatibility (e.g., electron-withdrawing/donating groups on aldehydes) is validated via systematic screening (Fig. 2 in ). Compare this to earlier methods (e.g., Vydzhak et al.’s alkylation protocols), which require sequential steps and limited substituent flexibility .

How can computational reaction path search methods optimize synthesis conditions for this compound?

Quantum chemical calculations and information science tools (e.g., ICReDD’s workflow) reduce trial-and-error experimentation. By simulating reaction pathways, researchers predict optimal solvents, temperatures, and catalysts. For instance, morpholine-propyl chain incorporation may benefit from computational validation of nucleophilic attack efficiency at the pyrrole core. Experimental feedback loops refine these models, accelerating reaction design .

What analytical techniques resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR or MS data (e.g., unexpected coupling patterns or molecular ion peaks) require orthogonal validation:

  • 2D NMR (HSQC, HMBC) confirms proton-carbon connectivity, critical for distinguishing regioisomers.
  • High-resolution MS verifies molecular formula accuracy, ruling out byproducts.
  • X-ray crystallography resolves ambiguous stereochemistry, particularly for dihydrochromeno-pyrrole ring conformations .
    Purification via gradient column chromatography (ethyl acetate/hexane) minimizes impurities that skew data .

How should researchers design experiments to assess substituent effects on biological activity?

Prioritize substituent libraries (e.g., ’s 223 derivatives) with systematic variation:

  • Morpholinyl-propyl chain : Test length (C3 vs. C4) and morpholine ring substitution.
  • 4-Propoxyphenyl : Compare alkoxy groups (methoxy vs. ethoxy) for lipophilicity effects.
    Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves. Statistical tools like ANOVA identify significant SAR trends, while molecular docking predicts binding modes .

What methodologies address low yields in scale-up synthesis of this compound?

Low yields often stem from:

  • Steric hindrance : Substituent bulk (e.g., propoxyphenyl) may slow amine nucleophilic addition. Mitigate via solvent optimization (e.g., DMF for solubility) or elevated temperatures.
  • Byproduct formation : Monitor intermediates via TLC/HPLC. Add scavengers (e.g., molecular sieves) to trap excess aldehydes.
    Scale-up protocols from achieve >70% purity post-recrystallization, but reactor design (e.g., continuous flow systems) may improve mass transfer .

How can researchers validate the proposed mechanism for the multicomponent reaction?

Mechanistic studies require:

  • Isotopic labeling : Use 13C^{13}\text{C}-labeled aldehydes to track carbonyl incorporation into the pyrrole ring.
  • Kinetic profiling : Monitor intermediate formation (e.g., enolate species) via in situ IR spectroscopy.
  • Computational modeling : Simulate transition states to confirm rate-determining steps (e.g., cyclization vs. amine addition) .

What strategies differentiate diastereomers during synthesis of chiral derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers. Asymmetric synthesis using chiral amines (e.g., (R)- or (S)-1-phenylethylamine) induces stereocenter formation. Circular dichroism (CD) spectra confirm absolute configurations .

How do solvent polarity and temperature influence the compound’s stability in biological assays?

Stability studies should:

  • Vary solvents : Compare DMSO (high polarity) vs. PEG-400 (low toxicity) for stock solutions.
  • Monitor degradation : Use LC-MS under physiological conditions (37°C, pH 7.4) to identify hydrolysis products (e.g., morpholine ring cleavage).
    Adjust assay buffers to maintain compound integrity over 24–72 hours .

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